

An In-depth Technical Guide to 1-(3-methylenecyclobutyl)ethanone

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Compound of Interest

Compound Name: 1-(3-Methylenecyclobutyl)ethanone

Cat. No.: B2708863

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Abstract

1-(3-methylenecyclobutyl)ethanone is a unique ketone-containing organic compound with a strained cyclobutane ring and an exocyclic double bond. While specific experimental data for this compound is limited in publicly accessible literature, this guide provides a comprehensive overview of its known identifiers, computed properties, and extrapolations of its likely chemical behavior and potential biological significance based on related chemical structures. This document aims to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this and similar molecules.

Chemical Identifiers and Physical Properties

Precise identification of a chemical entity is critical for regulatory compliance, patent applications, and scientific communication. The following tables summarize the key identifiers and computed physicochemical properties for **1-(3-methylenecyclobutyl)ethanone**.

Table 1: Chemical Identifiers for **1-(3-methylenecyclobutyl)ethanone**[\[1\]](#)

Identifier Type	Value
CAS Number	25303-66-6
IUPAC Name	1-(3-methylenecyclobutyl)ethanone
Molecular Formula	C ₇ H ₁₀ O
SMILES	<chem>CC(=O)C1CC(=C)C1</chem>
InChI	InChI=1S/C7H10O/c1-5-3-7(4-5)6(2)8/h7H,1,3-4H2,2H3
InChIKey	HZQIYEIIXARJKB-UHFFFAOYSA-N

Table 2: Computed Physicochemical Properties of **1-(3-methylenecyclobutyl)ethanone**[\[1\]](#)

Property	Value
Molecular Weight	110.15 g/mol
XLogP3	1.1
Hydrogen Bond Donor Count	0
Hydrogen Bond Acceptor Count	1
Rotatable Bond Count	1
Exact Mass	110.0732 g/mol
Topological Polar Surface Area	17.1 Å ²
Heavy Atom Count	8
Complexity	127

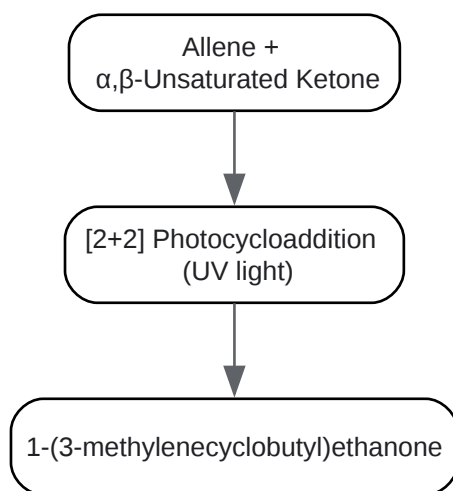
Potential Synthetic Routes

While a specific, detailed experimental protocol for the synthesis of **1-(3-methylenecyclobutyl)ethanone** is not readily available in the surveyed literature, established organic synthesis methodologies for related cyclobutane and ketone derivatives can provide a

logical framework for its preparation. A plausible approach involves a [2+2] photocycloaddition reaction, a common method for forming cyclobutane rings.

Proposed Synthesis Workflow: [2+2] Photocycloaddition

A potential synthetic route could involve the photochemical [2+2] cycloaddition of allene with an appropriate α,β -unsaturated ketone precursor. This method is a powerful tool for constructing four-membered rings.



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Caption: Proposed synthetic workflow for **1-(3-methylenecyclobutyl)ethanone**.

General Experimental Protocol for [2+2] Photocycloaddition

The following is a generalized protocol based on known procedures for similar reactions. Optimization of reaction conditions, including solvent, temperature, and irradiation time, would be necessary.

- **Reactant Preparation:** The α,β -unsaturated ketone precursor and a molar excess of allene are dissolved in a suitable photochemically inert solvent (e.g., acetonitrile, acetone) in a quartz reaction vessel.
- **Reaction Setup:** The reaction mixture is deoxygenated by bubbling with nitrogen or argon for a sufficient period. The vessel is sealed and placed in a photochemical reactor equipped with

a UV lamp (e.g., medium-pressure mercury lamp).

- **Irradiation:** The mixture is irradiated with UV light while maintaining a constant temperature, typically at or below room temperature, with continuous stirring.
- **Monitoring:** The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- **Work-up and Purification:** Upon completion, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to isolate the desired **1-(3-methylenecyclobutyl)ethanone**.

Spectroscopic Characterization (Predicted)

No experimental spectra for **1-(3-methylenecyclobutyl)ethanone** have been identified in the public domain. However, based on its chemical structure, the expected spectroscopic features can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

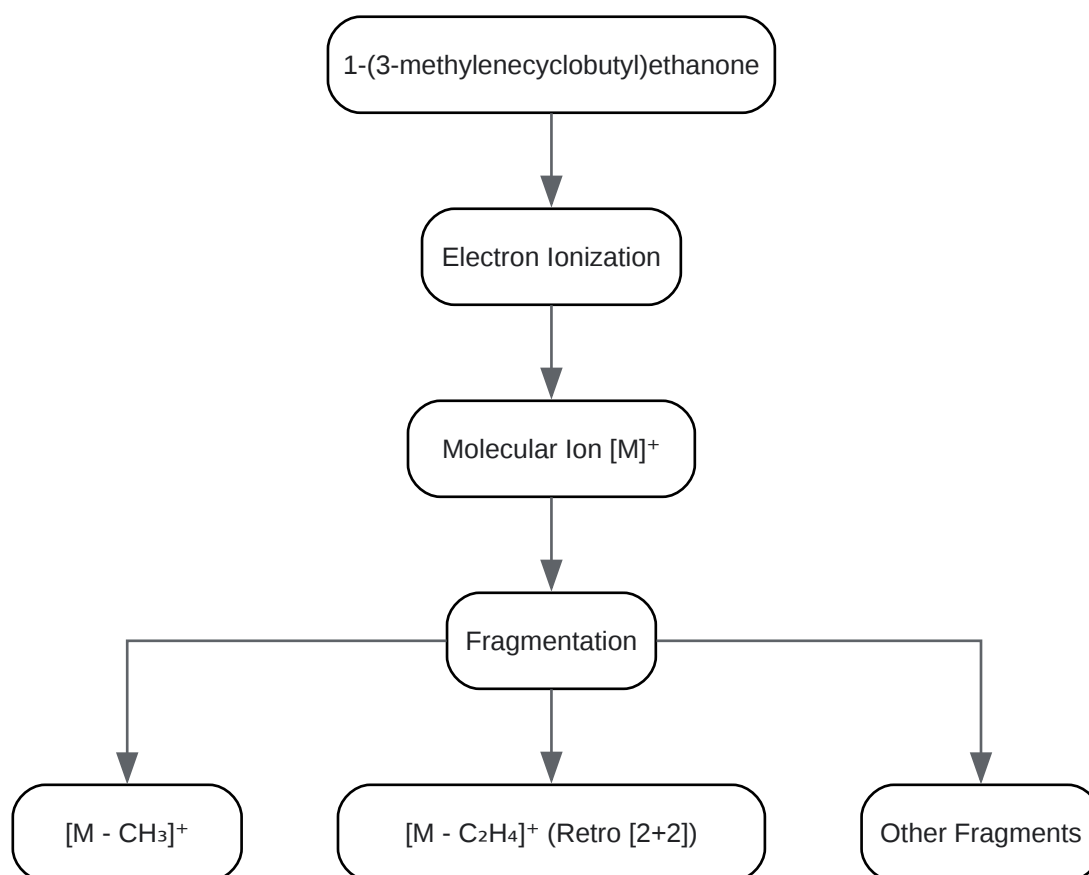
- **^1H NMR:** The proton NMR spectrum is expected to show signals corresponding to the acetyl methyl protons (a singlet), the protons on the cyclobutane ring (multiplets), and the exocyclic methylene protons (likely a singlet or a narrow multiplet).
- **^{13}C NMR:** The carbon NMR spectrum should exhibit distinct peaks for the carbonyl carbon, the carbons of the double bond, the carbons of the cyclobutane ring, and the acetyl methyl carbon.

Infrared (IR) Spectroscopy

The IR spectrum of **1-(3-methylenecyclobutyl)ethanone** is anticipated to display characteristic absorption bands for the carbonyl group (C=O stretch) typically in the region of $1700\text{--}1725\text{ cm}^{-1}$, and for the carbon-carbon double bond (C=C stretch) around 1650 cm^{-1} . C-H stretching and bending vibrations for the alkyl and vinyl groups would also be present.

Mass Spectrometry (MS)

In mass spectrometry, **1-(3-methylenecyclobutyl)ethanone** would be expected to show a molecular ion peak corresponding to its molecular weight. Common fragmentation patterns for cyclic ketones often involve alpha-cleavage adjacent to the carbonyl group, as well as rearrangements and cleavages of the cyclobutane ring.[2]



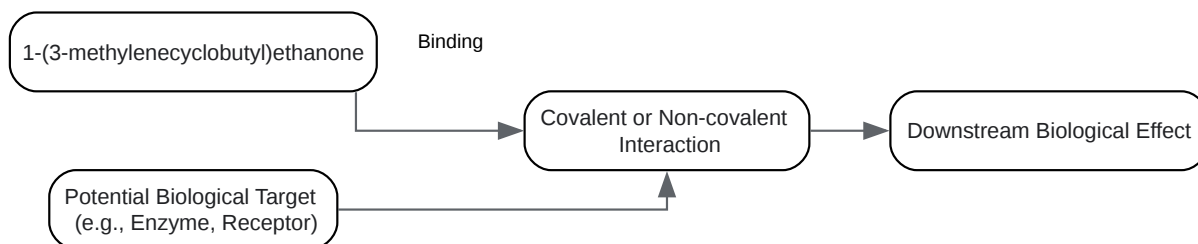
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Caption: Predicted mass spectrometry fragmentation pathway.

Potential Biological Activity and Signaling Pathways

There is currently no specific information available regarding the biological activity or associated signaling pathways of **1-(3-methylenecyclobutyl)ethanone**. However, the cyclobutane moiety is present in a number of biologically active natural products and synthetic compounds.[3][4] These compounds have demonstrated a wide range of activities, including antimicrobial, antiviral, and anticancer effects.[4]

The presence of the α,β -unsaturated ketone functionality in a strained ring system suggests potential reactivity towards biological nucleophiles, which could be a basis for future investigation into its pharmacological properties.



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Caption: Hypothetical interaction with a biological target.

Conclusion and Future Directions

1-(3-methylenecyclobutyl)ethanone represents a chemical entity with a well-defined structure but a significant lack of empirical data. This guide has consolidated the available information on its identifiers and computed properties while proposing logical avenues for its synthesis and characterization based on established chemical principles. The potential for biological activity, inferred from its structural motifs, warrants further investigation. Future research should focus on the development of a reliable synthetic protocol, followed by comprehensive spectroscopic analysis to confirm its structure and a thorough evaluation of its biological properties. Such studies will be crucial in unlocking the potential of this and related molecules for applications in medicinal chemistry and materials science.

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